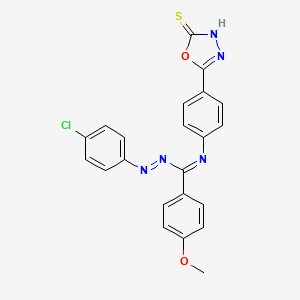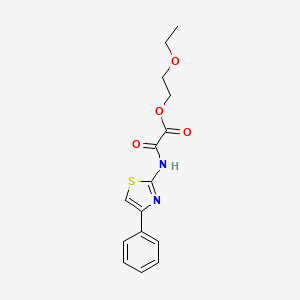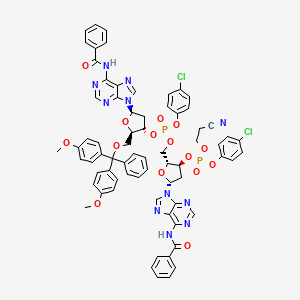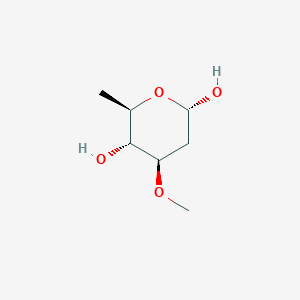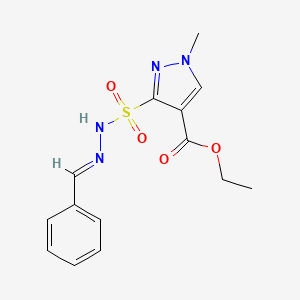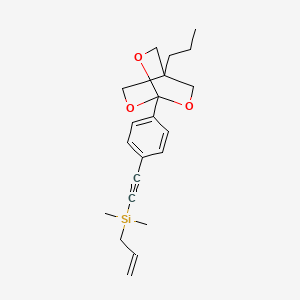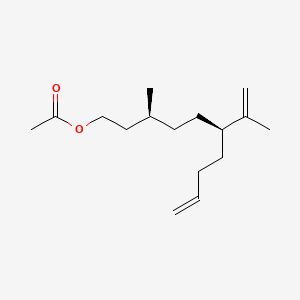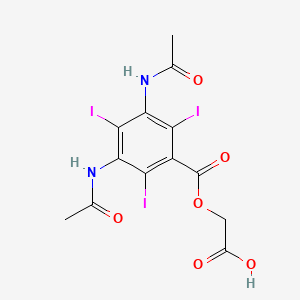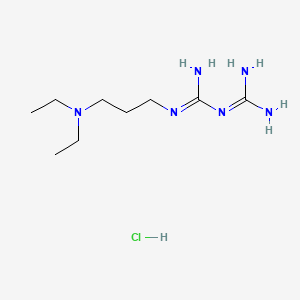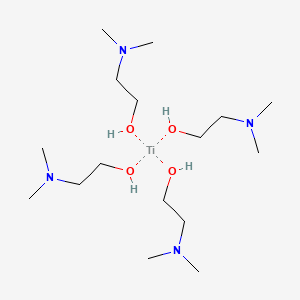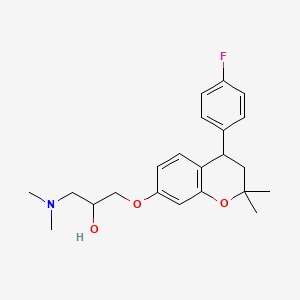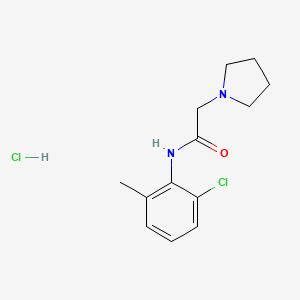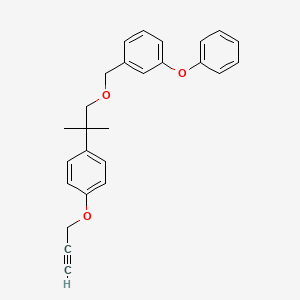
Benzene, 3-phenoxy-1-((2-(4-(2-propynyloxy)phenyl)-2-methylpropoxy)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 3-phenoxy-1-((2-(4-(2-propynyloxy)phenyl)-2-methylpropoxy)methyl)- is a complex organic compound with a unique structure that combines phenoxy and propynyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 3-phenoxy-1-((2-(4-(2-propynyloxy)phenyl)-2-methylpropoxy)methyl)- typically involves multiple steps. One common method includes the reaction of 3-phenoxy-1-propyne with a suitable phenyl derivative under controlled conditions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Benzene, 3-phenoxy-1-((2-(4-(2-propynyloxy)phenyl)-2-methylpropoxy)methyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Benzene, 3-phenoxy-1-((2-(4-(2-propynyloxy)phenyl)-2-methylpropoxy)methyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Benzene, 3-phenoxy-1-((2-(4-(2-propynyloxy)phenyl)-2-methylpropoxy)methyl)- involves its interaction with specific molecular targets. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the context. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3-Phenoxy-1-propyne: Shares the phenoxy and propynyloxy groups but lacks the additional phenyl and methylpropoxy groups.
Benzene, (2-propyn-1-yloxy)-: Similar structure but with different substituents.
Uniqueness
Benzene, 3-phenoxy-1-((2-(4-(2-propynyloxy)phenyl)-2-methylpropoxy)methyl)- is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
80854-00-8 |
|---|---|
Molecular Formula |
C26H26O3 |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
1-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]-4-prop-2-ynoxybenzene |
InChI |
InChI=1S/C26H26O3/c1-4-17-28-23-15-13-22(14-16-23)26(2,3)20-27-19-21-9-8-12-25(18-21)29-24-10-6-5-7-11-24/h1,5-16,18H,17,19-20H2,2-3H3 |
InChI Key |
OIQPCIOTCACSRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COCC1=CC(=CC=C1)OC2=CC=CC=C2)C3=CC=C(C=C3)OCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


